molecular formula C10H19NS B15453879 1-(2-Methylpropyl)azepane-2-thione CAS No. 62353-44-0

1-(2-Methylpropyl)azepane-2-thione

Cat. No.: B15453879
CAS No.: 62353-44-0
M. Wt: 185.33 g/mol
InChI Key: LOJJZZYKNCOYED-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)azepane-2-thione is a synthetic organic compound featuring a seven-membered azepane ring substituted with a thione group at the 2-position and a 2-methylpropyl group at the 1-position. This structure places it within a class of nitrogen-containing heterocycles that are of significant interest in modern medicinal chemistry and drug discovery research. The azepane scaffold is a privileged structure in pharmacology, known for its high degree of structural diversity and presence in compounds with a wide range of biological activities . More than 20 azepane-based drugs have received FDA approval for treating various diseases, underscoring the scaffold's importance in developing new therapeutic agents . Azepane-based compounds have demonstrated diverse pharmacological properties in research settings, including potential as anti-cancer, anti-tubercular, and anti-Alzheimer's agents, as well as antimicrobial activity and enzyme inhibition . The specific thione derivative, azepane-2-thione (a closely related analog), has been documented in scientific literature, with reported physical properties including a melting point of 107°C and a density of 1.05 g/cm³ . Its structural features make it a valuable intermediate for researchers exploring structure-activity relationships (SAR), molecular docking studies, and the synthesis of novel chemical entities for biological evaluation . Researchers are actively developing new, less toxic, and highly active azepane-containing analogs, making this compound a relevant building block for projects aimed at discovering new therapeutic candidates against numerous devastating diseases . This product is intended for research purposes only in a controlled laboratory setting. It is not for human or veterinary diagnostic or therapeutic uses, or for any form of personal use.

Properties

CAS No.

62353-44-0

Molecular Formula

C10H19NS

Molecular Weight

185.33 g/mol

IUPAC Name

1-(2-methylpropyl)azepane-2-thione

InChI

InChI=1S/C10H19NS/c1-9(2)8-11-7-5-3-4-6-10(11)12/h9H,3-8H2,1-2H3

InChI Key

LOJJZZYKNCOYED-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCCCCC1=S

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Thione Groups

Thione-containing heterocycles are prevalent in medicinal chemistry due to their stability and reactivity. Key comparisons include:

5-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3,4-oxadiazole-2(3H)-thione (Compound 10)
  • Structure : A five-membered oxadiazole ring with a thione group and a 2-methylpropylphenyl substituent.
  • Key Differences: Smaller ring size (5 vs. 7 members) reduces conformational flexibility compared to azepane.
  • Synthesis : Prepared via cyclization of hydrazides, a method distinct from azepane-thione synthesis .
4-Amino-5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 11)
  • Structure: A triazole-thione with an amino group and 2-methylpropylphenyl chain.
  • Key Differences : The triazole ring introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity. This contrasts with the azepane-thione’s single nitrogen and sulfur atoms .
Perimethazine
  • Structure: A piperidinol derivative with a phenothiazine core and 2-methylpropyl substituent.
  • Key Differences: The phenothiazine moiety confers potent tranquilizing activity, while the azepane-thione lacks this fused aromatic system. Piperidinol (6-membered ring) vs. azepane (7-membered) alters ring strain and metabolic stability .

Physicochemical Properties

However, general trends can be inferred:

Compound Ring Size Key Substituents Lipophilicity (LogP) Therapeutic Potential
1-(2-Methylpropyl)azepane-2-thione 7-membered Isobutyl, thione High (estimated) Unknown; potential enzyme modulator
Compound 10 5-membered 2-Methylpropylphenyl, thione Moderate Antimicrobial, anticancer
Compound 11 5-membered 2-Methylpropylphenyl, amino-thione Moderate-to-high Anticonvulsant, anti-inflammatory
Perimethazine 6-membered Phenothiazine, isobutyl High Tranquilizer

Q & A

Basic: What synthetic methodologies are most effective for producing 1-(2-Methylpropyl)azepane-2-thione, and what factors influence reaction yields?

Answer:
The synthesis typically involves multi-step routes, starting with the alkylation of azepane precursors followed by thiocarbonyl group introduction. Key steps include:

  • Alkylation : Reaction of azepane with 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Thiocarbonylation : Use of Lawesson’s reagent or P₄S₁₀ to convert ketones to thiones, requiring anhydrous conditions and inert atmospheres to avoid oxidation .
    Critical factors : Reaction temperature (60–80°C for thiocarbonylation), solvent polarity (e.g., toluene for high yields), and purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Basic: How is the crystal structure of 1-(2-Methylpropyl)azepane-2-thione resolved, and what software tools are recommended for refinement?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Best practices include:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.
  • Refinement : SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) for structure solution and refinement. These tools handle disorder modeling and anisotropic displacement parameters effectively .
    Validation : Check for R-factor convergence (<5%) and use PLATON to validate geometric parameters .

Advanced: How can computational models predict the bioactivity of azepane-2-thione derivatives, and how do they align with empirical data?

Answer:
In silico approaches :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., enzymes in metabolic pathways).
  • QSAR modeling : Train models on datasets of structurally similar compounds (e.g., 2-(furan-2-yl)azepane derivatives) to correlate substituent effects with activity .
    Validation : Cross-check predictions with in vitro assays (e.g., IC₅₀ measurements). Discrepancies often arise from solvent effects or protein flexibility not captured in rigid docking .

Advanced: How should researchers address contradictions in reported biological activities of 1-(2-Methylpropyl)azepane-2-thione across studies?

Answer:
Root causes : Variability in assay conditions (e.g., cell lines, solvent DMSO concentration) or impurities in synthesized batches.
Resolution strategies :

  • Replicate experiments : Use standardized protocols (e.g., OECD guidelines) and high-purity reference standards .
  • Meta-analysis : Compare structural analogs (e.g., 2-(thiophen-2-yl)azepane vs. 2-(benzofuran-2-yl)azepane) to identify substituent-specific trends .
    Example : Antimicrobial activity discrepancies may stem from differences in bacterial membrane permeability assays .

Basic: Which spectroscopic techniques are optimal for characterizing the thiocarbonyl group in azepane-2-thione derivatives?

Answer:

  • ¹³C NMR : The thiocarbonyl (C=S) signal appears at δ 190–210 ppm, distinct from carbonyl (C=O) peaks .
  • IR spectroscopy : Strong absorption band at 1150–1250 cm⁻¹ (C=S stretch).
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of 2-methylpropyl group) .

Advanced: What challenges arise in achieving enantiomeric purity during synthesis, and what chiral resolution methods are effective?

Answer:
Challenges : Racemization during thiocarbonylation due to high temperatures or acidic conditions.
Solutions :

  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts for stereocontrol .
  • Chromatographic separation : Chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
    Validation : Compare optical rotation values with literature or use circular dichroism (CD) spectroscopy .

Basic: How does the 2-methylpropyl substituent affect physicochemical properties compared to other alkyl groups?

Answer:

  • Lipophilicity : The branched 2-methylpropyl group increases logP by ~0.5 units compared to linear butyl, enhancing membrane permeability .
  • Steric effects : Bulkier substituents reduce enzymatic degradation rates (e.g., cytochrome P450 metabolism) .
    Comparative data : See table for analogs like 2-(pyrrol-2-yl)azepane (lower logP, higher solubility) .

Advanced: What in silico tools are validated for predicting metabolic pathways of this compound in pharmacokinetic studies?

Answer:

  • Software : SwissADME or ADMET Predictor to identify potential Phase I/II metabolism sites (e.g., sulfur oxidation or glucuronidation).
  • Databases : Leverage Reaxys or PubChem BioAssay data on similar azepane derivatives to model hepatic clearance .
    Limitations : Overpredict oxidation pathways if 3D protein structures (e.g., CYP3A4) are not included in simulations .

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